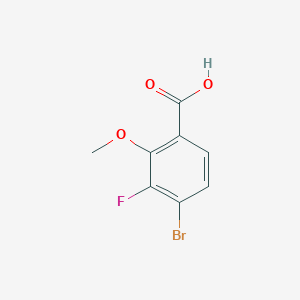

4-Bromo-3-fluoro-2-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-3-fluoro-2-methoxybenzoic acid” is a fluorinated benzoic acid building block . It is used as an intermediate in the preparation of APIs .

Synthesis Analysis

The synthesis of a similar compound, “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate”, has been described in a study . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Molecular Structure Analysis

The molecular formula of “this compound” is C8H6BrFO3 . The molecular weight is 231.04 .Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . “3-Fluoro-4-methoxybenzoic acid” can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Scientific Research Applications

Synthesis and Reaction Mechanisms

Research into similar bromo-fluoro-methoxy substituted benzoic acids and their derivatives focuses on synthetic routes and reaction mechanisms. For instance, the synthesis of related compounds like methyl 4-bromo-2-methoxybenzoate involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, yielding high purity products (Chen Bing-he, 2008). Such research underscores the importance of these compounds in the synthesis of complex organic molecules, potentially applicable to 4-Bromo-3-fluoro-2-methoxybenzoic acid for generating novel pharmaceuticals or materials.

Catalysis and Material Science

Studies on cobalt-catalyzed carbonylation demonstrate the utility of bromo-fluoro-substituted compounds in chemoselective reactions, offering pathways to various fluorobenzoic acid derivatives with high yields (Boyarskiy et al., 2010). This research indicates the role of halogenated benzoic acids in developing new catalytic methods, which could be relevant for this compound in synthesizing fluorinated organic molecules for pharmaceuticals or agrochemicals.

Environmental and Biological Applications

The degradation studies of halogenated benzoates by microbial strains, such as Pseudomonas putida, reveal the metabolic pathways involved in breaking down complex organic pollutants (Engesser & Schulte, 1989). Such investigations highlight the environmental relevance of studying halogenated benzoic acids, suggesting potential bioremediation applications for compounds like this compound.

Safety and Hazards

Future Directions

“3-Fluoro-4-methoxybenzoic acid” can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . This suggests potential future directions for the use of “4-Bromo-3-fluoro-2-methoxybenzoic acid” in similar reactions.

Mechanism of Action

Mode of Action

The presence of the bromine and fluorine atoms might enable electrophilic aromatic substitution reactions . The methoxy group and the carboxylic acid group could potentially participate in various chemical reactions, influencing the compound’s interaction with its targets .

Pharmacokinetics

The compound’s solubility in methanol suggests it might have good bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Bromo-3-fluoro-2-methoxybenzoic acid . For instance, its sensitivity to light and air suggests that these factors might affect its stability .

Properties

IUPAC Name |

4-bromo-3-fluoro-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGOBLKJMZSGTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)